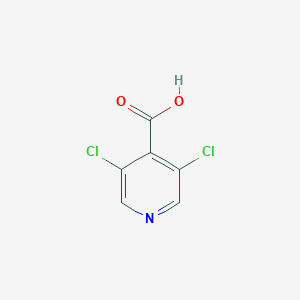

3,5-Dichloroisonicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dichloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQPTOSHKHYHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345602 | |

| Record name | 3,5-Dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13958-93-5 | |

| Record name | 3,5-Dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloroisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloroisonicotinic Acid: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloroisonicotinic acid, a halogenated derivative of isonicotinic acid, is a synthetic chemical compound with significant biological activity, primarily recognized for its role as an inducer of plant defense mechanisms. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic pathway, and a detailed exploration of its mechanism of action in biological systems, particularly in the context of systemic acquired resistance (SAR) in plants. Experimental protocols for the application and assessment of its biological effects are also detailed, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, with the CAS Number 13958-93-5 , is a solid, white to almost white crystalline powder.[1] Its core structure consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a carboxylic acid group at position 4.

Table 1: Chemical Identifiers and Computed Properties[2][3]

| Property | Value |

| CAS Number | 13958-93-5 |

| Molecular Formula | C₆H₃Cl₂NO₂ |

| Molecular Weight | 192.00 g/mol |

| IUPAC Name | 3,5-dichloropyridine-4-carboxylic acid |

| Canonical SMILES | C1=C(C(=C(C=N1)Cl)C(=O)O)Cl |

| InChI Key | BUQPTOSHKHYHHB-UHFFFAOYSA-N |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | 230 °C (decomposes) | [2] |

| Boiling Point | 383.0 ± 37.0 °C (Predicted) | [2] |

| pKa | -1.16 ± 0.25 (Predicted) | [2] |

| Appearance | White to Almost white powder to crystal | [1] |

| Solubility | Information not readily available |

Synthesis and Experimental Protocols

A general method for the synthesis of chlorinated nicotinic acid derivatives involves the diazotization of an aminodichloropyridine precursor. For instance, the synthesis of 3,5-dichloroaniline, a related compound, involves bromination, diazotization, and reduction steps.[4] A similar multi-step synthesis starting from an appropriate aminopyridine could potentially yield this compound.

Experimental Workflow: Plausible Synthesis of this compound

Caption: Plausible synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound is primarily recognized for its activity as a synthetic elicitor of plant defense responses, acting as a functional analog of the natural plant hormone salicylic acid (SA). It is known to induce systemic acquired resistance (SAR), a long-lasting and broad-spectrum immunity in plants against a variety of pathogens.

The primary mechanism of action for dichloroisonicotinic acid isomers involves the inhibition of catalase, a key enzyme responsible for detoxifying reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[5] By inhibiting catalase, the intracellular levels of H₂O₂ increase, which then acts as a secondary messenger to activate a cascade of defense-related genes, including pathogenesis-related (PR) proteins. This signaling cascade ultimately leads to the establishment of SAR.

Signaling Pathway: Induction of Systemic Acquired Resistance (SAR)

Caption: Simplified signaling pathway of SAR induction.

Experimental Protocols for Biological Assays

The primary application of this compound in research is as a tool to study and induce plant defense mechanisms. The following are generalized protocols for its use in such studies.

Protocol 1: Induction of Systemic Acquired Resistance (SAR) in Arabidopsis thaliana

This protocol describes a method to induce SAR in the model plant Arabidopsis thaliana using this compound and subsequently challenge the plant with a pathogen to assess the level of induced resistance.

Materials:

-

Arabidopsis thaliana plants (4-5 weeks old)

-

This compound solution (e.g., 1 mM in a suitable solvent, with a surfactant like 0.02% Silwet L-77)

-

Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000 at a concentration of 10⁵ CFU/mL)

-

Syringes without needles

-

Spray bottle

-

Growth chambers with controlled light, temperature, and humidity

Procedure:

-

Induction:

-

Prepare a working solution of this compound.

-

Apply the solution to three lower leaves of each plant by either infiltration with a needleless syringe or by spraying the entire plant until runoff.

-

As a control, treat a separate group of plants with the solvent and surfactant solution only.

-

Return the plants to the growth chamber for 2-3 days to allow for the induction of SAR.

-

-

Pathogen Challenge:

-

Prepare a fresh suspension of the pathogen.

-

Inoculate three upper, systemic (non-treated) leaves of each plant by infiltrating the bacterial suspension into the abaxial side of the leaf.

-

Return the plants to the growth chamber and maintain high humidity for the first 24 hours to facilitate infection.

-

-

Assessment of Resistance:

-

After 3-4 days post-inoculation, collect leaf discs from the inoculated leaves.

-

Homogenize the leaf discs in a suitable buffer.

-

Perform serial dilutions of the homogenate and plate on appropriate selective media to determine the bacterial titer (CFU/cm² of leaf tissue).

-

Compare the bacterial growth in plants treated with this compound to the control plants. A significant reduction in bacterial growth indicates the successful induction of SAR.

-

Experimental Workflow: SAR Assay

Caption: Workflow for a systemic acquired resistance (SAR) assay.

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a research tool for dissecting the molecular mechanisms of plant immunity. Its ability to mimic salicylic acid allows for controlled studies of the SAR pathway without the direct application of a pathogen.

In the context of drug development, while not a therapeutic agent for human diseases itself, the study of isonicotinic acid derivatives and their biological activities can provide insights into the design of novel antimicrobial or immunomodulatory compounds. The structural scaffold of isonicotinic acid is present in several pharmaceuticals, and understanding how substitutions, such as chlorination, affect biological activity is valuable for medicinal chemistry.

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical tool for researchers in plant biology and related fields. Its well-defined role as an inducer of systemic acquired resistance through the inhibition of catalase provides a clear mechanism for studying plant defense signaling. While its direct applications in drug development are limited, the principles learned from its mode of action contribute to the broader understanding of chemical biology and the design of bioactive molecules. This guide provides a foundational resource for the safe and effective use of this compound in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) [pubmed.ncbi.nlm.nih.gov]

- 3. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 4. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]

- 5. How to induce defense responses in wild plant populations? Using bilberry (Vaccinium myrtillus) as example - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brush and Spray: A High-Throughput Systemic Acquired Resistance Assay Suitable for Large-Scale Genetic Screening - PMC [pmc.ncbi.nlm.nih.gov]

3,5-dichloroisonicotinic acid molecular weight and formula

An In-depth Technical Guide to 3,5-Dichloroisonicotinic Acid: Molecular Properties

This guide provides essential physicochemical data for this compound, a compound of interest to researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison.

Core Molecular Data

The fundamental molecular properties of this compound have been determined and are summarized below.

| Property | Value |

| Molecular Formula | C6H3Cl2NO2[1][2][3] |

| Molecular Weight | 192.00 g/mol [1][3] |

| IUPAC Name | 3,5-dichloropyridine-4-carboxylic acid[1] |

| CAS Registry Number | 13958-93-5[1][3] |

Experimental Protocols

Detailed experimental methodologies for the determination of molecular weight and formula typically involve techniques such as mass spectrometry and elemental analysis. Standard operating procedures for these techniques are widely established in the scientific literature and are not detailed here.

Molecular and Property Relationship

The logical relationship between the chemical name and its core properties is illustrated in the following diagram.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-dichloroisonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-dichloroisonicotinic acid, a key intermediate in the development of various pharmaceutical compounds. This document details a robust synthetic protocol and outlines the analytical techniques used for its structural elucidation and purity assessment. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental methodologies and visual diagrams to illustrate key processes, ensuring a thorough understanding for researchers and professionals in the field of drug development.

Introduction

This compound is a halogenated pyridine carboxylic acid derivative. Its structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The chlorine substituents on the pyridine ring can influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its pharmacological activity. A thorough understanding of its synthesis and a complete characterization are crucial for its effective use in drug discovery and development pipelines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 3,5-dichloropyridine-4-carboxylic acid | [1] |

| CAS Number | 13958-93-5 | [1] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1][2][3] |

| Molecular Weight | 192.00 g/mol | [1][2] |

| Appearance | White to almost white powder or crystal | [3] |

| Melting Point | 230 °C (decomposes) | [4] |

| Boiling Point (Predicted) | 383.0 ± 37.0 °C | [4] |

| Density (Predicted) | 1.612 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | -1.16 ± 0.25 | [4] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the carboxylation of 3,5-dichloropyridine via a directed ortho-metalation strategy.

General Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from established literature procedures.[4]

Materials:

-

3,5-Dichloropyridine (5.00 g, 33.8 mmol)

-

n-Butyllithium (2.5 M in hexanes, 14.9 ml, 37.2 mmol)

-

Diisopropylamine (4.10 g, 5.7 ml, 40.6 mmol)

-

Anhydrous Tetrahydrofuran (THF, 50 ml)

-

Carbon Dioxide (gas)

-

Water (deionized)

-

Diethyl ether

-

1 M Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane

-

Methanol

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Preparation of the LDA solution: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF (25 ml) and diisopropylamine (4.10 g, 5.7 ml, 40.6 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, slowly add n-butyllithium (2.5 M in hexanes, 14.9 ml, 37.2 mmol). Stir the mixture at -78 °C for 30 minutes.

-

Formation of the pyridyl anion: In a separate flask, dissolve 3,5-dichloropyridine (5.00 g, 33.8 mmol) in anhydrous THF (25 ml). Slowly add this solution to the prepared LDA solution at -78 °C. Stir the resulting mixture at this temperature for 1 hour.

-

Carboxylation: Bubble carbon dioxide gas through the reaction mixture for 1-2 hours. A precipitate will gradually form, and the solution color may change from clear to brown.

-

Quenching and Workup: Allow the reaction mixture to slowly warm to room temperature. After 2 hours, quench the reaction by adding water (20 ml).

-

Extraction: Partition the mixture between diethyl ether (100 ml) and 1 M NaOH (100 ml). Separate the aqueous layer and acidify it to a pH of 1 with concentrated HCl.

-

Product Isolation: Extract the acidified aqueous layer with a mixture of dichloromethane and 10% methanol (3 x 50 ml). Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

A summary of the key spectroscopic data is presented in Table 2.

| Technique | Data | Source |

| ¹H NMR | Spectral data available in databases such as NMRShiftDB. | [1] |

| ¹³C NMR | Spectral data available in chemical databases. | [5] |

| IR Spectroscopy | Data available from various sources. | [1] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 191, m/z 2nd Highest: 193. | [1] |

| Raman Spectroscopy | Data available from various sources. | [1] |

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of the synthesized product.

Caption: Workflow for the purification and characterization of this compound.

Detailed Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the proton signals, and the chemical shifts of the carbon signals to confirm the molecular structure.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify characteristic absorption bands for the carboxylic acid O-H stretch (broad), C=O stretch, and C-Cl stretches, as well as the aromatic C-H and C=C/C=N vibrations of the pyridine ring.[6][7]

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via Gas Chromatography (GC) or direct infusion.

-

Ionization: Use Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

-

Data Analysis: Determine the molecular weight from the molecular ion peak. The isotopic pattern of the two chlorine atoms will be characteristic. Analyze the fragmentation pattern to further confirm the structure.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization. The provided data and methodologies will be a valuable resource for researchers and professionals engaged in the synthesis of novel chemical entities for drug discovery and development. The structured presentation of quantitative data and the visual representation of workflows are intended to facilitate a clear and thorough understanding of the core processes involved.

References

Navigating the Solubility Landscape of 3,5-Dichloroisonicotinic Acid: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its journey from the lab to potential therapeutic application. This technical guide addresses the solubility of 3,5-dichloroisonicotinic acid in common laboratory solvents, providing both a summary of available information and a practical framework for its experimental determination.

Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational understanding of solubility. This compound possesses both polar (carboxylic acid, nitrogen in the pyridine ring) and non-polar (dichlorinated aromatic ring) features. This duality suggests that its solubility will be influenced by the polarity, hydrogen bonding capability, and dielectric constant of the solvent.

A qualitative assessment suggests the following solubility trends:

| Solvent Class | Common Lab Solvents | Predicted Qualitative Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid group can form hydrogen bonds with protic solvents. However, the hydrophobic nature of the dichlorinated ring may limit extensive solubility. |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Moderate to High | These solvents can engage in dipole-dipole interactions and may act as hydrogen bond acceptors for the carboxylic acid proton, facilitating dissolution. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |

| Aqueous Base | Dilute NaOH, NaHCO₃ | High | The acidic carboxylic acid group will be deprotonated by a base to form a highly soluble salt. |

| Aqueous Acid | Dilute HCl | Low | The presence of excess acid will suppress the deprotonation of the carboxylic acid, and the basicity of the pyridine nitrogen is reduced by the electron-withdrawing chlorine atoms, thus limiting salt formation and solubility. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a common and reliable method for determining the solubility of a compound like this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium. The shaking facilitates this process.

-

-

Sample Preparation for Analysis:

-

After equilibration, carefully remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated HPLC method or by measuring its absorbance with a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to determine the concentration of the analyte in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Figure 1: Experimental workflow for determining the solubility of this compound.

By following this structured approach, researchers can generate reliable and reproducible solubility data for this compound, which is essential for its further development and application in various scientific disciplines.

In-Depth Technical Guide: The Crystal Structure of 3,5-Dichloropyridine-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the crystal structure of 3,5-dichloropyridine-4-carboxylic acid. Extensive searches of publicly available scientific literature and crystallographic databases indicate that, as of the date of this document, the experimental crystal structure of this compound has not been determined or reported. Consequently, this guide provides a comprehensive overview of the methodologies that would be employed for its experimental structure determination, alongside a proposed computational workflow for its in silico prediction. This document aims to serve as a valuable resource for researchers interested in the solid-state properties of this molecule, providing both a roadmap for potential experimental work and a framework for computational investigation.

Physicochemical Properties

A summary of the known physicochemical properties of 3,5-dichloropyridine-4-carboxylic acid is presented in Table 1. This data is essential for understanding the compound's general characteristics and for designing crystallization experiments.

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂NO₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 192.00 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 13958-93-5 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White solid | --INVALID-LINK-- |

| Purity | >98% | --INVALID-LINK--, --INVALID-LINK-- |

| Alternative Name | 3,5-Dichloroisonicotinic acid | --INVALID-LINK-- |

Molecular Structure

The two-dimensional chemical structure of 3,5-dichloropyridine-4-carboxylic acid is depicted below. This diagram illustrates the arrangement of atoms and bonds within the molecule.

Experimental Protocol for Crystal Structure Determination

While the crystal structure of the title compound is not available, this section outlines the standard experimental workflow for single-crystal X-ray diffraction, which would be the definitive method for its determination.

Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. Slow evaporation is a common and effective method.

-

Protocol:

-

Prepare a saturated solution of 3,5-dichloropyridine-4-carboxylic acid in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or water-ethanol mixtures).

-

Gently warm the solution to ensure complete dissolution.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial, loosely capped or covered with parafilm containing small perforations.

-

Allow the solvent to evaporate slowly at a constant temperature (e.g., room temperature or in a controlled environment).

-

Monitor the vial for the formation of single crystals over several days to weeks.

-

Data Collection

Once suitable crystals are obtained, X-ray diffraction data can be collected.

-

Protocol:

-

A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

-

The crystal is placed in a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and potential radiation damage.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

The collected data are processed, which includes integration of reflection intensities, data reduction, and absorption correction.

-

Structure Solution and Refinement

The final step is to solve and refine the crystal structure from the processed diffraction data.

-

Protocol:

-

The space group is determined from the systematic absences in the diffraction data.

-

The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the heavier atoms (in this case, the chlorine atoms).

-

The remaining non-hydrogen atoms are located from the difference Fourier maps.

-

The structural model is refined using full-matrix least-squares methods, adjusting atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using crystallographic software to check for geometric reasonability and other quality indicators.

-

Proposed Computational Workflow for Crystal Structure Prediction

In the absence of experimental data, computational methods can provide valuable insights into the likely crystal structure of 3,5-dichloropyridine-4-carboxylic acid. Crystal Structure Prediction (CSP) is a powerful tool in this regard.

Molecular Modeling and Conformational Analysis

The first step is to determine the most stable conformation of the isolated molecule.

-

Protocol:

-

Generate a 3D model of the 3,5-dichloropyridine-4-carboxylic acid molecule.

-

Perform a conformational search using molecular mechanics or quantum mechanical methods to identify low-energy conformers. The primary degree of freedom will be the torsion angle of the carboxylic acid group relative to the pyridine ring.

-

Optimize the geometry of the identified low-energy conformers using a higher level of theory, such as Density Functional Theory (DFT).

-

Crystal Packing Prediction

The next step is to predict how the individual molecules pack in the crystalline state.

-

Protocol:

-

Use a crystal structure prediction algorithm (e.g., based on simulated annealing, genetic algorithms, or random searching) to generate a large number of plausible crystal packing arrangements.

-

Rank the generated structures based on their calculated lattice energies, typically using force fields optimized for intermolecular interactions.

-

Select a set of the most promising low-energy structures for further refinement.

-

Structure Refinement and Analysis

The final step is to refine and analyze the most likely predicted crystal structures.

-

Protocol:

-

Perform geometry optimization of the most stable predicted crystal structures using periodic DFT calculations. This provides a more accurate ranking of the relative stabilities of the predicted polymorphs.

-

Analyze the predicted crystal structures in terms of their hydrogen bonding networks, intermolecular interactions, and simulated powder X-ray diffraction patterns.

-

The predicted structure with the lowest calculated free energy is considered the most likely candidate for the experimentally observable form.

-

Conclusion

This technical guide has addressed the current state of knowledge regarding the crystal structure of 3,5-dichloropyridine-4-carboxylic acid. While no experimental structure has been reported, this document provides a detailed framework for its future determination through single-crystal X-ray diffraction. Furthermore, a comprehensive computational workflow has been proposed to predict the solid-state structure, offering a valuable alternative for gaining structural insights in the absence of experimental data. The information and protocols outlined herein are intended to be a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science who are interested in the solid-state properties of this and related compounds.

Technical Guide: Predicted ¹H and ¹³C NMR Spectral Analysis of 3,5-dichloroisonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,5-dichloroisonicotinic acid. Due to the absence of publicly available experimental spectra at the time of this report, the following data is based on established chemical shift prediction methodologies. This document also outlines a comprehensive, generalized experimental protocol for the acquisition of NMR spectra, suitable for the characterization of similar small organic molecules.

Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from computational models that analyze the molecule's structure and the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 | 8.5 - 8.8 | Singlet | 2H |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | 150 - 155 |

| C-3, C-5 | 135 - 140 |

| C-4 | 145 - 150 |

| -COOH | 165 - 170 |

Structure-Spectrum Correlation

The chemical structure of this compound dictates its NMR spectral features. The symmetrical nature of the molecule leads to chemical equivalence for the two protons (H-2 and H-6) and for the two chlorine-substituted carbons (C-3 and C-5), as well as the two carbons adjacent to the nitrogen (C-2 and C-6). This results in a simplified spectrum with a reduced number of unique signals.

Caption: Correlation of this compound's structure with its predicted NMR signals.

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of a solid organic compound like this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. For a carboxylic acid, common choices include Dimethyl Sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD), or Deuterium Oxide (D₂O) with a small amount of NaOD to aid dissolution. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or a suitable alternative for the chosen solvent, to provide a reference signal at 0 ppm.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming on the sample to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: Set to 2-4 seconds.

-

Relaxation Delay: Use a delay of 1-5 seconds to allow for full relaxation of the protons.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.

-

Spectral Width: Set a wide spectral width (e.g., 0-220 ppm) to encompass all expected carbon signals.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer delay of 2-5 seconds is often necessary for quaternary carbons.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the internal standard signal to 0 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

This comprehensive approach will facilitate the accurate acquisition and interpretation of NMR data for the structural elucidation and characterization of this compound and related compounds in a research and development setting.

IUPAC name and synonyms for 3,5-dichloroisonicotinic acid

An In-Depth Technical Guide to 3,5-Dichloroisonicotinic Acid

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, purification, analytical characterization, and biological activity. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity and Synonyms

This compound is a chlorinated derivative of isonicotinic acid, which is a pyridinecarboxylic acid. Its formal IUPAC name is 3,5-dichloropyridine-4-carboxylic acid[1][2].

| Identifier | Value |

| IUPAC Name | 3,5-dichloropyridine-4-carboxylic acid[1][2] |

| Common Name | This compound[1][2] |

| Synonyms | 3,5-Dichloropyridine-4-carboxylic acid, 3,5-Dichlor-isonicotinsaeure, 3,5-dichloro-4-pyridinecarboxylic acid[1][2][3] |

| CAS Number | 13958-93-5[1][2] |

| Molecular Formula | C₆H₃Cl₂NO₂[1][2] |

| InChIKey | BUQPTOSHKHYHHB-UHFFFAOYSA-N[1][2] |

| SMILES | C1=C(C(=C(C=N1)Cl)C(=O)O)Cl[1][2] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | 192.00 g/mol | [1][2] |

| Melting Point | 230 °C (decomposes) | [2] |

| Boiling Point (Predicted) | 383.0 ± 37.0 °C | [2] |

| Density (Predicted) | 1.612 ± 0.06 g/cm³ | [2] |

| Monoisotopic Mass | 190.9540837 Da | [1][2] |

| Appearance | White to almost white powder or crystals | |

| Storage Temperature | 2-8°C under inert gas | [2] |

Experimental Protocols

Synthesis: Hydrolysis of 3,5-Dichloro-4-cyanopyridine

A common route for the synthesis of aromatic carboxylic acids is the hydrolysis of the corresponding nitrile. This protocol outlines the synthesis of this compound from 3,5-dichloro-4-cyanopyridine.

Objective: To synthesize this compound via acid-catalyzed hydrolysis of 3,5-dichloro-4-cyanopyridine.

Materials:

-

3,5-dichloro-4-cyanopyridine

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

Ice bath

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add 3,5-dichloro-4-cyanopyridine to a 70% (v/v) aqueous solution of sulfuric acid.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature and then carefully pour it over crushed ice in a beaker.

-

A white precipitate of this compound will form.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold deionized water to remove residual acid.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization or acid-base extraction.

References

- 1. Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H3Cl2NO2 | CID 605763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-Dichloroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloroisonicotinic acid, also known by its IUPAC name 3,5-dichloropyridine-4-carboxylic acid, is a halogenated pyridine derivative.[1] Its structural features, including the carboxylic acid group and chlorine substituents on the pyridine ring, impart specific chemical reactivity and physical characteristics that are of interest in various fields of chemical research, particularly in the synthesis of agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its characterization and application.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | White to almost white powder or crystals | [2] |

| Melting Point | 230 °C (decomposes) | [2] |

| Boiling Point (Predicted) | 383.0 ± 37.0 °C | [2] |

| Density (Predicted) | 1.612 ± 0.06 g/cm³ | [2] |

| Solubility | Insoluble in water. | [3] |

Table 2: Chemical and Molecular Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₃Cl₂NO₂ | [1] |

| Molecular Weight | 192.00 g/mol | [1] |

| IUPAC Name | 3,5-dichloropyridine-4-carboxylic acid | [1] |

| CAS Number | 13958-93-5 | [1] |

| pKa (Predicted) | -1.16 ± 0.25 | [2] |

| Storage Temperature | Inert gas (nitrogen or Argon) at 2-8°C | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data / Expected Features | Reference |

| ¹H NMR | A singlet for the two equivalent aromatic protons is expected. The chemical shift would be influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group. | Inferred from structure |

| ¹³C NMR | Signals for the pyridine ring carbons and the carboxylic acid carbon are expected. The chemical shifts will be characteristic of a dichlorinated pyridine carboxylic acid. | Inferred from structure |

| FT-IR | A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and characteristic peaks for the aromatic C-H and C-Cl bonds.[4][5] | [1] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) at m/z 191 and a characteristic isotopic pattern for two chlorine atoms (M+2 peak at m/z 193).[1] | [1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Melting Point Determination

The melting point is a critical indicator of purity.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.[6]

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[3][7]

-

The capillary tube is placed in the heating block of the melting point apparatus.[6]

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.[6]

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[3][6][7] For pure compounds, this range is typically narrow (0.5-1 °C).[6]

-

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

-

Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, burette, beaker.[8]

-

Procedure:

-

A known quantity of this compound is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility in pure water is low).

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) delivered from a burette in small increments.[8]

-

The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.[8]

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Solubility Determination

Solubility is a key parameter for formulation and reaction condition selection.

-

Apparatus: Test tubes, vortex mixer or shaker, analytical balance.

-

Procedure:

-

To a series of test tubes, add a fixed volume of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).[9][10][11]

-

Add a small, pre-weighed amount of this compound to each test tube.

-

The tubes are agitated vigorously (e.g., using a vortex mixer) for a set period to ensure equilibrium is reached.[10][11]

-

The solubility is determined qualitatively by visual inspection (soluble, partially soluble, or insoluble). For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved solid is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. Chemical shifts are reported in ppm relative to a reference standard (e.g., tetramethylsilane).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[1]

-

The IR spectrum is recorded, showing the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

-

-

Mass Spectrometry (MS):

-

The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

-

The molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).[12] The fragmentation pattern provides structural information.[3][9][10][13]

-

Synthesis

-

General Procedure:

-

Oxidation: 3,5-dichloro-4-methylpyridine is treated with a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid, in an appropriate solvent (e.g., water or a mixture of water and pyridine).

-

Work-up: After the reaction is complete, the reaction mixture is worked up to remove the oxidant by-products. This typically involves filtration and acidification of the aqueous solution to precipitate the carboxylic acid.

-

Purification: The crude this compound is then purified, for example, by recrystallization from a suitable solvent to yield the pure product.

-

Mandatory Visualizations

Caption: Workflow for the physicochemical characterization of a chemical compound.

Caption: Logical relationship in the synthesis of the fungicide Vinclozolin.

Safety Information

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with standardized protocols for their determination. The compiled data and methodologies serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the safe and effective use of this compound in further research and synthetic applications. The provided visualizations offer a clear workflow for its characterization and illustrate its relevance in the synthesis of commercially important molecules.

References

- 1. This compound | C6H3Cl2NO2 | CID 605763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. rsc.org [rsc.org]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. uni-saarland.de [uni-saarland.de]

- 13. whitman.edu [whitman.edu]

discovery and history of dichloroisonicotinic acid derivatives

An In-depth Technical Guide to the Discovery and History of Dichloroisonicotinic Acid Derivatives

Introduction

2,6-Dichloroisonicotinic acid (INA) is a synthetic chemical compound and a derivative of isonicotinic acid.[1][2] It holds a significant place in the history of plant pathology as the first synthetic chemical reported to effectively induce a state of heightened immunity in plants known as Systemic Acquired Resistance (SAR).[1] Functioning as a chemical analog to the natural plant hormone salicylic acid (SA), INA has been an invaluable tool for dissecting the molecular mechanisms of plant defense.[3][4] Its discovery paved the way for a new class of agricultural products known as "plant activators," which protect crops by stimulating their innate defense systems rather than acting directly on pathogens.

Discovery and Chemical Synthesis

The exploration of isonicotinic acid derivatives for various biological activities led to the synthesis and investigation of chlorinated versions. While various synthetic routes exist, a common and well-documented laboratory-scale synthesis of 2,6-dichloroisonicotinic acid starts from citrazinic acid.[5][6][7][8]

Representative Synthetic Route: The process involves the chlorination of citrazinic acid using a strong chlorinating agent like phosphorus oxychloride (POCl₃) at elevated temperatures.[5][7][8] The reaction is typically heated for several hours to ensure the complete replacement of the hydroxyl groups with chlorine atoms, yielding the target 2,6-dichloroisonicotinic acid.[1][5]

Elucidation of the Mechanism of Action

The discovery of INA's biological activity marked a pivotal moment in understanding plant immunity. It was found to protect a wide range of plants, including tobacco, cucumber, and barley, from a broad spectrum of viral, fungal, and bacterial pathogens.[1] This protection was not due to direct antimicrobial action but rather from the induction of the plant's own defenses.

Induction of Systemic Acquired Resistance (SAR)

INA is a potent inducer of Systemic Acquired Resistance (SAR), a whole-plant immune response that is typically triggered by a localized pathogen infection.[3][4][9] SAR provides long-lasting, broad-spectrum resistance in tissues distant from the initial point of application or infection.[9][10][11] Treatment with INA was shown to induce the same set of defense-related genes, notably the Pathogenesis-Related (PR) genes, that are activated during a natural SAR response following infection by pathogens like the tobacco mosaic virus.[1][3]

The Salicylic Acid Pathway and Molecular Targets

Further research revealed that INA's mode of action is intimately linked to the salicylic acid (SA) signaling pathway. SA is the critical endogenous signaling molecule that accumulates during SAR.[9][11] INA acts as a functional mimic of SA.[3][4]

A breakthrough in understanding this mimicry came with the discovery that both INA and SA bind to and inhibit the same molecular targets: catalase and ascorbate peroxidase (APX).[3][4][12] These enzymes are the primary scavengers of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), within the plant cell.

By inhibiting catalase and APX, INA application leads to a controlled increase in intracellular H₂O₂ levels.[3][12] This burst of ROS acts as a critical secondary signal that activates downstream defense gene expression and establishes the SAR state.[3][4] This mechanism is strongly supported by findings that antioxidants can suppress the activation of PR genes by INA.[3][4] The correlation between the ability of various INA and SA analogs to inhibit these enzymes and their effectiveness in inducing disease resistance solidified this as a key mechanism of action.[3][12]

Defense Priming

Beyond direct activation, INA is also known to "prime" the plant's defense system.[10][13] Priming is a physiological state where the plant is sensitized to respond more rapidly and robustly to subsequent pathogen attacks.[10] This allows for a more efficient and effective activation of defense mechanisms when they are most needed, forming a type of "plant memory."

Experimental Protocols and Methodologies

The elucidation of INA's function relied on a combination of plant pathology, biochemical, and molecular biology experiments. The following are generalized protocols representative of the key studies.

Representative Protocol: Disease Resistance Bioassay

This type of experiment is designed to assess the ability of INA to protect plants from disease.

-

Plant Cultivation : Grow susceptible host plants (e.g., tomato, Solanum lycopersicum) under controlled greenhouse conditions to a specific developmental stage (e.g., 4-6 true leaves).

-

Inducer Application : Prepare a solution of INA at a known concentration (e.g., 1.0 mM). Apply the solution to the plants via a method such as seed priming before planting or foliar spray onto the leaves of established seedlings.[14] Control plants are treated with a mock solution (water or solvent).

-

Pathogen Challenge : After a specific induction period (e.g., 48-72 hours) to allow the SAR response to be established, inoculate both INA-treated and control plants with a pathogen suspension (e.g., Xanthomonas perforans).[14]

-

Disease Assessment : Maintain plants in conditions conducive to disease development. After a set incubation period (e.g., 7-14 days), assess and quantify disease severity by counting lesions, measuring lesion area, or using a disease rating scale.

-

Data Analysis : Statistically compare the disease severity between INA-treated and control plants to determine the level of protection.

Representative Protocol: Enzyme Inhibition Assay

This biochemical assay measures the direct effect of INA on a target enzyme's activity.

-

Enzyme Preparation : Isolate and partially purify the target enzyme (e.g., ascorbate peroxidase) from plant tissue extracts using standard protein purification techniques.[12]

-

Assay Reaction : In a reaction vessel (e.g., a cuvette), combine a buffered solution, the enzyme's substrates (e.g., ascorbate and H₂O₂ for APX), and varying concentrations of the inhibitor (INA).

-

Activity Measurement : Initiate the reaction and monitor the change in absorbance of a substrate or product over time using a spectrophotometer. The rate of change is proportional to the enzyme's activity.

-

IC₅₀ Determination : Plot the enzyme activity against the logarithm of the INA concentration. The IC₅₀ value, which is the concentration of INA required to reduce the enzyme's activity by 50%, is calculated from this dose-response curve.[12]

Quantitative Data Summary

Quantitative analysis was crucial for comparing the efficacy of INA with its natural counterpart, salicylic acid. The inhibitory concentration (IC₅₀) values against key enzymes provided direct evidence of their shared molecular targets.

| Compound | Target Enzyme | IC₅₀ Value (µM) | Plant Source | Reference |

| 2,6-Dichloroisonicotinic Acid (INA) | Ascorbate Peroxidase | 95 | Tobacco | [12] |

| Salicylic Acid (SA) | Ascorbate Peroxidase | 78 | Tobacco | [12] |

Visualizations: Workflows and Signaling Pathways

dot graph TD { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4", pad="0.5", nodesep="0.6", ranksep="1.2", fontname="Arial", fontsize=12, label="Figure 1. Historical Discovery and Research Workflow for INA", fontcolor="#202124", width=7.9, height=4.5]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

} DOT

Legacy and Applications

The discovery of 2,6-dichloroisonicotinic acid was a landmark achievement in plant science. It provided researchers with a powerful chemical tool to induce and study plant defense responses in a controlled manner. Its development validated the concept of protecting plants by activating their own immune systems, leading to the creation of commercial plant activators like Acibenzolar-S-methyl (BTH), which was developed using INA as a lead compound.[10][15] INA and its derivatives remain relevant in both academic research for unraveling the complexities of plant immunity and in agriculture as a model for developing sustainable crop protection strategies.[1][16]

References

- 1. 2,6-Dichloroisonicotinic acid CAS#: 5398-44-7 [m.chemicalbook.com]

- 2. Cas 5398-44-7,2,6-Dichloroisonicotinic acid | lookchem [lookchem.com]

- 3. Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents [patents.google.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Page loading... [guidechem.com]

- 9. Systemic acquired resistance - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. sites.duke.edu [sites.duke.edu]

- 12. Inhibition of ascorbate peroxidase by salicylic acid and 2,6-dichloroisonicotinic acid, two inducers of plant defense responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. taiwanphytopath.org [taiwanphytopath.org]

- 16. The synthetic elicitors 2,6-dichloro-isonicotinic acid (INA) and 2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phe… [ouci.dntb.gov.ua]

Navigating the Risks: A Technical Guide to the Safe Handling of 3,5-Dichloroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and hazard information for 3,5-dichloroisonicotinic acid, a compound of interest in various research and development applications. The following sections detail the potential hazards, recommended safety protocols, and emergency procedures to ensure its safe use in a laboratory setting.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding its potential risks.

Table 1: GHS Classification for this compound [1][2]

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation | Warning |

Section 2: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 2: Recommended Personal Protective Equipment [3][4]

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[3][4] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] Use in a well-ventilated area, preferably under a chemical fume hood.[6] |

Handling Procedures

-

Avoid all personal contact, including inhalation of dust or vapors.[7]

-

Work in a well-ventilated area or under a chemical fume hood.[6]

-

Wash hands and face thoroughly after handling.[8]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3]

Storage Conditions

Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations.

-

Store away from incompatible materials such as strong oxidizing agents.[3]

-

Recommended storage temperature is under inert gas (nitrogen or Argon) at 2-8°C.[11]

Section 3: Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

Table 3: First-Aid Protocols for this compound Exposure [3][5][8]

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration.[5] If breathing is difficult, give oxygen.[5] Call a POISON CENTER or doctor/physician if you feel unwell.[3] |

| Skin Contact | Take off immediately all contaminated clothing.[8] Wash off with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice/attention.[3] Wash contaminated clothing before reuse.[3] |

| Eye Contact | Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3] If eye irritation persists, get medical advice/attention.[3] |

| Ingestion | Rinse mouth.[3] Do NOT induce vomiting.[3] Call a POISON CENTER or doctor/physician if you feel unwell.[3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5][8]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be generated by thermal decomposition.[3][10]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation.[12] Avoid breathing dust and contact with skin and eyes.[3] Wear appropriate personal protective equipment as specified in Section 2.1.

-

Environmental Precautions: Prevent product from entering drains or waterways.[8]

-

Methods for Cleaning Up: For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[3][9] Avoid generating dust.[9] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[6] Wash the spill area thoroughly with soap and water.[13]

Section 4: Physical and Chemical Properties

Table 4: Physical and Chemical Properties of this compound [1][11][14]

| Property | Value |

| Molecular Formula | C₆H₃Cl₂NO₂ |

| Molecular Weight | 192.00 g/mol |

| Appearance | White to almost white powder or crystal |

| Melting Point | 230 °C (decomposes) |

| Boiling Point | 383.0 ± 37.0 °C (Predicted) |

| Density | 1.612 ± 0.06 g/cm³ (Predicted) |

Section 5: Stability and Reactivity

-

Chemical Stability: Stable under normal conditions of use and storage.[3]

-

Conditions to Avoid: Avoid dust formation, excess heat, and ignition sources.[3]

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[3]

Section 6: Toxicological and Ecological Information

-

Toxicological Information: This substance is known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] The toxicological properties have not been thoroughly investigated, and it should be handled with care.[6]

-

Ecological Information: Information on the ecological effects of this compound is limited. It is advised to prevent its release into the environment.

Section 7: Experimental Protocols and Visualizations

Hazard Mitigation Workflow

The following diagram illustrates the logical workflow from hazard identification to the implementation of appropriate safety measures when working with this compound.

Caption: Hazard identification and mitigation workflow for this compound.

References

- 1. This compound | C6H3Cl2NO2 | CID 605763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound CAS#: 13958-93-5 [m.chemicalbook.com]

- 12. sds.staples.com [sds.staples.com]

- 13. - Division of Research Safety | Illinois [drs.illinois.edu]

- 14. This compound | 13958-93-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Unlocking Biological Potential: A Technical Guide to Chlorinated Isonicotinic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies on the biological activity of chlorinated isonicotinic acids and their derivatives. The introduction of chlorine atoms to the pyridine ring of isonicotinic acid significantly modulates its chemical properties and biological functions, leading to a diverse range of activities, including herbicidal, plant growth regulation, and antimicrobial effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action to support further research and development in agrochemicals and pharmaceuticals.

Core Biological Activities and Mechanisms of Action

Initial research has identified two primary, distinct biological activities for chlorinated pyridine carboxylic acids: herbicidal effects through auxin mimicry and the induction of plant defense mechanisms.

Herbicidal Activity: Synthetic Auxin Mechanism

Many chlorinated pyridine carboxylic acids, particularly derivatives of picolinic acid (a structural isomer of isonicotinic acid), function as potent herbicides by mimicking the natural plant hormone auxin (e.g., indole-3-acetic acid, IAA). At herbicidal concentrations, these synthetic auxins overwhelm the plant's normal hormonal regulation, leading to uncontrolled and disorganized cell division and elongation. This ultimately results in the destruction of vascular tissue and plant death.

The primary molecular target for this action is the TIR1/AFB family of auxin co-receptors . The binding of the synthetic auxin to these receptors triggers a signaling cascade that leads to the degradation of transcriptional repressors, activating the expression of auxin-responsive genes at inappropriate levels. Symptoms in susceptible plants include poor seed germination, twisted stems (epinasty), cupped or elongated leaves, and misshapen fruit.[1]

Plant Defense Induction: Systemic Acquired Resistance (SAR)

In contrast to the lethal effects of auxin mimicry, specific chlorinated isonicotinic acids, notably 2,6-dichloroisonicotinic acid (INA) , act as potent inducers of Systemic Acquired Resistance (SAR) in plants.[2][3] SAR is a "whole-plant" defense response that provides long-lasting, broad-spectrum resistance to secondary infections by pathogens.

Instead of killing the plant, INA primes its immune system. The mechanism involves the inhibition of key enzymes responsible for scavenging reactive oxygen species (ROS), such as catalase and ascorbate peroxidase (APX).[2][3] By inhibiting these enzymes, INA causes a controlled increase in the intracellular concentration of hydrogen peroxide (H₂O₂). This elevated H₂O₂ acts as a critical signaling molecule, triggering the expression of defense-related genes, such as pathogenesis-related (PR) genes, which fortify the plant against subsequent pathogen attacks.[2][3]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data from initial studies on chlorinated isonicotinic acid derivatives and related compounds.

Table 1: Herbicidal and Plant Growth Inhibition Activity

| Compound/Derivative | Target Species | Bioassay Type | Endpoint | Result | Reference |

| 2-Chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Lemna paucicostata (duckweed) | Growth Inhibition | IC₅₀ | 7.8 µM | [1] |

| Various N-(arylmethoxy)-2-chloronicotinamides | Agrostis stolonifera (bentgrass) | Growth Inhibition | % Inhibition | Excellent activity at 100 µM | [1] |

| 3-(pyridin-2-yl)benzothiazol-2(3H)-one derivatives | Portulaca oleracea (purslane) | Petri Dish Assay | Phytotoxicity | 100% inhibition at 0.5 mg L⁻¹ | |

| 2-(2-oxo-3-(pyridin-2-yl)-...)-propanoic acid derivatives | Amaranthus retroflexus, Abutilon theophrasti | Pot Experiment | Growth Inhibition | 100% inhibition at 75 g ha⁻¹ |

Table 2: Plant Defense and Antimicrobial Activity

| Compound/Derivative | Target | Bioassay Type | Endpoint | Result | Reference |

| 2,6-Dichloroisonicotinic Acid (INA) | Ascorbate Peroxidase (APX) | Enzyme Inhibition | IC₅₀ | 95 µM | [2] |

| Nicotinic acid acylhydrazone derivative (with 5-nitrofuran) | Staphylococcus epidermidis | Broth Microdilution | MIC | 1.95 µg/mL | [4] |

| Nicotinic acid acylhydrazone derivative (with 5-nitrofuran) | Staphylococcus aureus (MRSA) | Broth Microdilution | MIC | 7.81 µg/mL | [4] |

| 1,3,4-Oxadiazoline derivative (with 5-nitrofuran) | Bacillus subtilis | Broth Microdilution | MIC | 7.81 µg/mL | [4] |

| 1,3,4-Oxadiazoline derivative (with 5-nitrofuran) | Candida albicans | Broth Microdilution | MIC | 15.62 µg/mL | [4] |

Experimental Protocols

Herbicidal Activity Bioassay (Petri Dish / Well Plate)

This protocol is a standard method for the initial in vitro screening of herbicidal compounds.

-

Preparation of Test Solutions: Target compounds are dissolved in a suitable solvent (e.g., DMSO or acetone) and then diluted with an aqueous solution containing a surfactant (e.g., 0.1% Tween 80) to the desired final concentrations.

-

Assay Setup:

-

Sterile Petri dishes (6 cm diameter) or 24-well plates are lined with one or two layers of filter paper.

-

A defined volume (e.g., 2 mL for Petri dishes) of the test solution is added to saturate the filter paper. A solvent-only solution serves as the negative control, and a commercial herbicide (e.g., clomazone, 2,4-D) is used as a positive control.

-

-

Seed Application: A predetermined number of seeds of the target weed species (e.g., 10-15 seeds of bentgrass, lettuce, or field mustard) are placed onto the saturated filter paper.

-

Incubation: The plates are sealed (e.g., with Parafilm) to prevent evaporation and incubated in a controlled environment (e.g., 25-28°C in the dark) for a period of 65-72 hours.

-

Data Collection: After incubation, the percentage of seed germination is recorded, and the root and/or shoot length of the seedlings is measured.

-

Analysis: The inhibition of root/shoot growth is calculated as a percentage relative to the negative control. IC₅₀ values (the concentration required to inhibit growth by 50%) can be determined from dose-response curves.

Antimicrobial Activity Bioassay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium until they reach a specified cell density (e.g., McFarland standard).

-

Preparation of Test Plates: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Wells containing only broth and inoculum serve as a positive growth control, while wells with only broth serve as a negative control.

-